

2,4-dimethyloxazole-5-carboxylic acid CAS 2510-37-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-dimethyloxazole-5-carboxylic acid

Cat. No.: B123406

[Get Quote](#)

An In-depth Technical Guide on **2,4-dimethyloxazole-5-carboxylic acid** (CAS 2510-37-4)

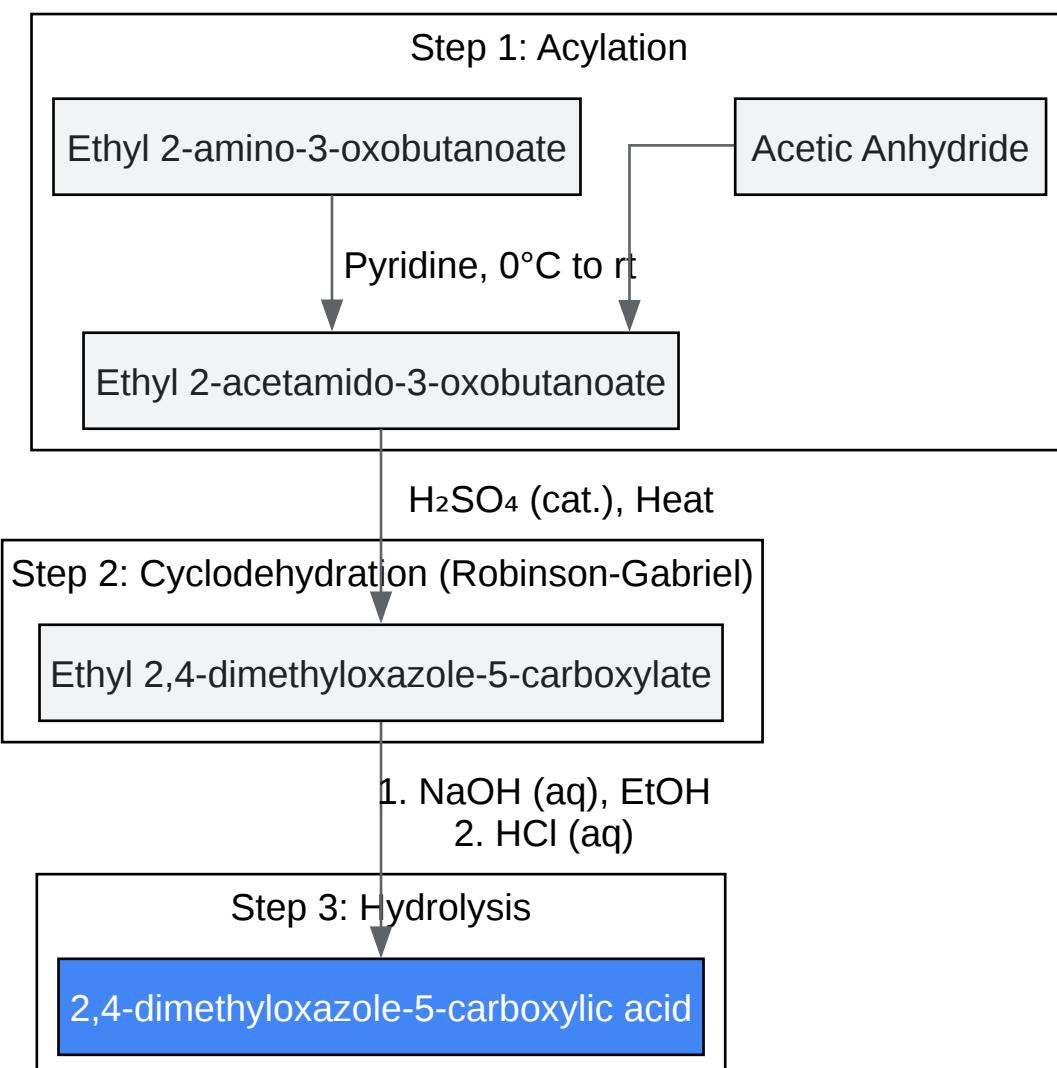
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-dimethyloxazole-5-carboxylic acid** (CAS: 2510-37-4), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The oxazole ring system is a "privileged scaffold" known to be a core component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[\[1\]](#) [\[2\]](#) [\[3\]](#) [\[4\]](#) [\[5\]](#) [\[6\]](#) [\[7\]](#) [\[8\]](#) [\[9\]](#) [\[10\]](#) [\[11\]](#) [\[12\]](#) [\[13\]](#) This document consolidates available chemical data, proposes a viable synthetic pathway, provides predicted spectroscopic data for characterization, and discusses potential applications in drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this guide leverages established principles of organic chemistry and spectroscopy, alongside data from structurally related molecules, to provide a robust technical profile.

Chemical and Physical Properties

2,4-dimethyloxazole-5-carboxylic acid is a substituted aromatic heterocycle. Its key identifiers and computed physical properties are summarized below.


Property	Value
CAS Number	2510-37-4
Molecular Formula	C ₆ H ₇ NO ₃
Molecular Weight	141.12 g/mol
IUPAC Name	2,4-dimethyl-1,3-oxazole-5-carboxylic acid
Appearance (Predicted)	White to off-white crystalline solid
Melting Point (Predicted)	>200 °C (decomposes)
Solubility (Predicted)	Soluble in polar organic solvents (e.g., DMSO, Methanol)
pKa (Predicted)	~3-4 (for the carboxylic acid)

Synthesis and Reaction Chemistry

While a specific, published experimental protocol for the synthesis of **2,4-dimethyloxazole-5-carboxylic acid** is not readily available, a plausible and efficient route can be designed based on well-established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or variations thereof.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) A proposed two-step synthesis starting from ethyl 2-amino-3-oxobutanoate is outlined below.

Proposed Synthetic Pathway

The synthesis involves the acylation of an α -amino ketone followed by a cyclodehydration reaction to form the oxazole ring. The resulting ester is then hydrolyzed to yield the target carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2,4-dimethyloxazole-5-carboxylic acid**.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-acetamido-3-oxobutanoate

- To a solution of ethyl 2-amino-3-oxobutanoate (1.0 eq) in dichloromethane (DCM, 0.5 M) cooled to 0 °C, add pyridine (1.2 eq).
- Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 2,4-dimethyloxazole-5-carboxylate

- Add concentrated sulfuric acid (e.g., 2.0 eq) to the crude ethyl 2-acetamido-3-oxobutanoate (1.0 eq).[14][15]
- Heat the mixture to 100 °C for 1-2 hours. The reaction should be monitored by TLC or GC-MS.
- Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the solution with a saturated solution of NaHCO₃.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the residue via silica gel chromatography to obtain the oxazole ester.

Step 3: Hydrolysis to **2,4-dimethyloxazole-5-carboxylic acid**

- Dissolve the purified ethyl 2,4-dimethyloxazole-5-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide (e.g., 1:1 v/v).[18]
- Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
- Cool the reaction mixture and remove the ethanol under reduced pressure.
- Acidify the remaining aqueous solution to pH 2-3 with 2M HCl at 0 °C.

- The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, **2,4-dimethyloxazole-5-carboxylic acid**.

Spectroscopic Analysis (Predicted)

No specific experimental spectra for **2,4-dimethyloxazole-5-carboxylic acid** are publicly available. The following tables summarize the predicted spectroscopic data based on the compound's structure and established spectroscopic principles for similar molecules.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	Broad Singlet	1H	-COOH
~2.55	Singlet	3H	-CH ₃ (at C2)
~2.40	Singlet	3H	-CH ₃ (at C4)

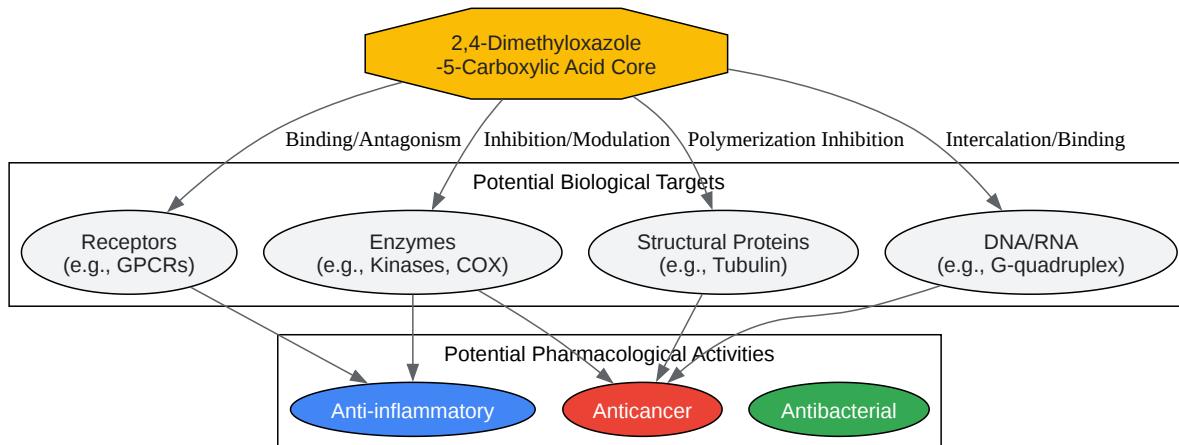
Predicted ¹³C NMR Data (in DMSO-d₆)

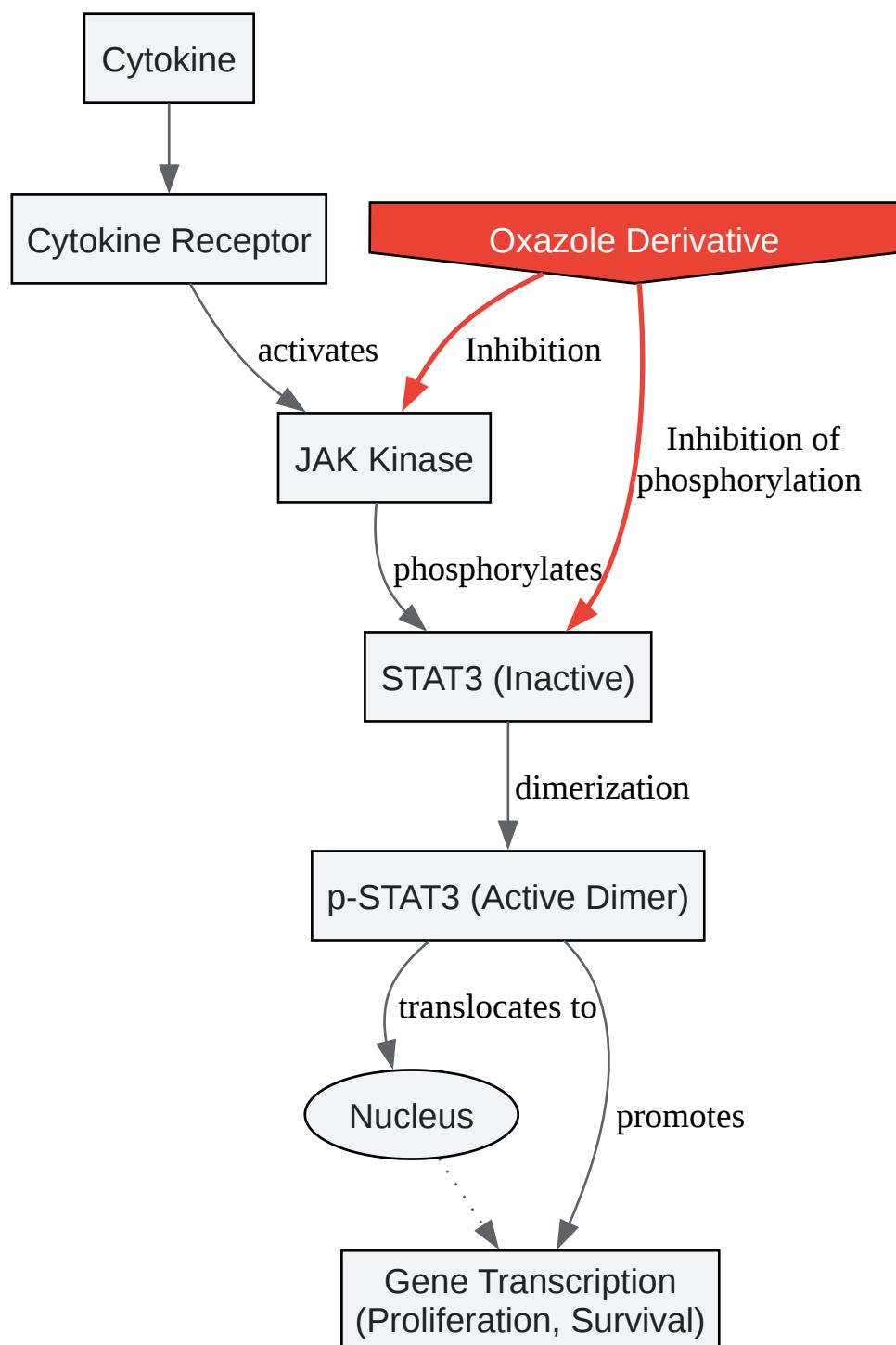
Chemical Shift (δ , ppm)	Assignment
~162.0	C=O (Carboxyl)
~159.5	C2 (Oxazole)
~148.0	C4 (Oxazole)
~125.0	C5 (Oxazole)
~14.0	-CH ₃ (at C2)
~11.5	-CH ₃ (at C4)

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
~2950	Medium	C-H stretch (aliphatic)
1725-1700	Strong	C=O stretch (Carboxylic acid)
1610-1580	Medium	C=N stretch (Oxazole ring)
1320-1210	Strong	C-O stretch (Carboxylic acid)
1150-1050	Medium	C-O-C stretch (Oxazole ring)

Predicted Mass Spectrometry Fragmentation


m/z Value	Proposed Fragment Identity
141	[M] ⁺ (Molecular Ion)
124	[M - OH] ⁺
96	[M - COOH] ⁺
97	[M - CO ₂] ⁺


Applications in Research and Drug Discovery

The oxazole scaffold is a key feature in many natural products and synthetic pharmaceuticals, recognized for its ability to interact with a wide range of biological targets.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[13\]](#)[\[27\]](#)

The Oxazole Ring as a Privileged Scaffold

The oxazole nucleus is considered a "privileged scaffold" because its framework can serve as a versatile template for developing ligands for diverse biological targets. Its electronic properties and ability to act as a hydrogen bond acceptor contribute to its favorable interactions with enzymes and receptors.[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijrpr.com [ijrpr.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. d-nb.info [d-nb.info]
- 6. jddtonline.info [jddtonline.info]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. journals.najah.edu [journals.najah.edu]
- 9. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 16. synarchive.com [synarchive.com]
- 17. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 18. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. echemi.com [echemi.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 24. bcc.bas.bg [bcc.bas.bg]

- 25. Accurate Prediction of ^1H NMR Chemical Shifts of Small Molecules Using Machine Learning [ouci.dntb.gov.ua]
- 26. PROSPRE [prospre.ca]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2,4-dimethyloxazole-5-carboxylic acid CAS 2510-37-4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b123406#2-4-dimethyloxazole-5-carboxylic-acid-cas-2510-37-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com